Cas no 84574-05-0 (5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-)
84574-05-0 structure
Product Name:5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
CAS-Nr.:84574-05-0
MF:C13H18O2
MW:206.280824184418
CID:666862
PubChem ID:10013216
Update Time:2025-06-11
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
- 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ol
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-ol
- SCHEMBL6982911
- 84574-05-0
- DTXSID10434150
- 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol
- Z1513804664
- EN300-7440099
- 5-hydroxy-2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran
-
- Inchi: 1S/C13H18O2/c1-7-8(2)12-10(9(3)11(7)14)6-13(4,5)15-12/h14H,6H2,1-5H3
- InChI-Schlüssel: WOQBRTRMLPJSGR-UHFFFAOYSA-N
- Lächelt: O1C2C(C)=C(C)C(=C(C)C=2CC1(C)C)O
Berechnete Eigenschaften
- Genaue Masse: 206.130679813g/mol
- Monoisotopenmasse: 206.130679813g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 249
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 29.5Ų
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7440099-0.05g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 0.05g |
$595.0 | 2025-03-11 | |
| Enamine | EN300-7440099-0.1g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 0.1g |
$777.0 | 2025-03-11 | |
| Enamine | EN300-7440099-0.25g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 0.25g |
$1108.0 | 2025-03-11 | |
| Enamine | EN300-7440099-0.5g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 0.5g |
$1747.0 | 2025-03-11 | |
| Enamine | EN300-7440099-1.0g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 1.0g |
$2239.0 | 2025-03-11 | |
| Enamine | EN300-7440099-2.5g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 2.5g |
$4388.0 | 2025-03-11 | |
| Enamine | EN300-7440099-5.0g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 5.0g |
$6492.0 | 2025-03-11 | |
| Enamine | EN300-7440099-10.0g |
2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol |
84574-05-0 | 95.0% | 10.0g |
$9627.0 | 2025-03-11 | |
| 1PlusChem | 1P008HYL-50mg |
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- |
84574-05-0 | 95% | 50mg |
$798.00 | 2024-04-21 | |
| 1PlusChem | 1P008HYL-100mg |
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- |
84574-05-0 | 95% | 100mg |
$1023.00 | 2024-04-21 |
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- Verwandte Literatur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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